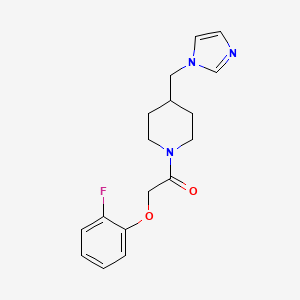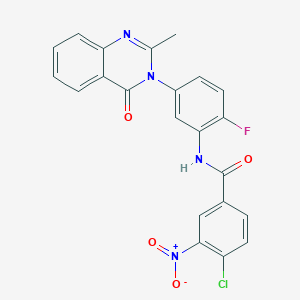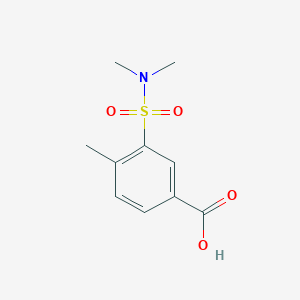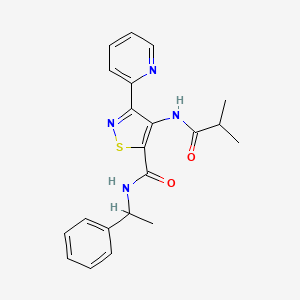
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine, also known as DMPS, is a synthetic molecule that has been used in a variety of scientific applications. DMPS is particularly useful in biochemical and physiological studies due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Green Metric Evaluation
The synthesis of related pyridine derivatives, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, involves modified synthesis routes that emphasize green chemistry principles, such as reduced waste generation and improved reaction efficiencies. These methods are crucial for developing environmentally friendly manufacturing processes for pharmaceutical intermediates and other chemical entities (Gilbile, Bhavani, & Vyas, 2017).
Advancements in Organic Synthesis
Research on the mild synthesis of pyrimidines, including 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, reveals efficient routes involving cyclization, methylation, and oxidation steps. Such methodologies contribute to the versatile toolbox of organic chemists, enabling the production of compounds with potential applications in drug discovery and development (Hongbin, 2011).
Material Science and Polymer Chemistry
The synthesis and properties of novel fluorinated polyamides containing pyridine and sulfone moieties illustrate the relevance of pyridine derivatives in creating materials with desirable thermal and mechanical properties. These polymers exhibit low dielectric constants, high transparency, and thermal stability, making them suitable for various applications in electronics and material science (Liu et al., 2013).
Catalysis and Chemical Transformations
The utilization of potassium carbonate for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives showcases the application of pyridine and sulfone functionalities in facilitating novel chemical transformations. Such research expands the repertoire of synthetic strategies for creating heterocyclic compounds with potential activity in pharmaceuticals and agrochemicals (Kalugin & Shestopalov, 2019).
Optoelectronic Materials
Studies on cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted ligands illustrate the impact of electron-withdrawing groups on the photophysical properties of materials. These complexes are used in light-emitting electrochemical cells, demonstrating the role of pyridine derivatives in tuning the electronic properties of optoelectronic devices (Ertl et al., 2015).
Propiedades
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-2-propylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-5-6-18(15,16)11-10(17(4,13)14)8(2)7-9(3)12-11/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDVQAZYGIDXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C(=CC(=N1)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)
![2-[(4-Aminophenyl)sulfanyl]benzonitrile](/img/structure/B2810147.png)
![2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2810148.png)

![(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2810150.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B2810157.png)
![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2810160.png)


![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)
